Solifenacin Related Compound 4 Succinate is a compound associated with the pharmaceutical agent solifenacin, a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. The compound is classified under the category of urinary antispasmodics and is known for its efficacy in managing symptoms such as urinary incontinence, urgency, and frequency. Solifenacin was first approved by the U.S. Food and Drug Administration on November 19, 2004, and is marketed under the brand name Vesicare.
Solifenacin succinate, the active ingredient in solifenacin formulations, is derived from a class of compounds known as 1-phenyltetrahydroisoquinolines. This class is characterized by the presence of a phenyl group attached to a tetrahydroisoquinoline moiety. Solifenacin itself is categorized as an organoheterocyclic compound, specifically a muscarinic antagonist that selectively targets M3 muscarinic receptors, which are predominantly found in the bladder.
The synthesis of solifenacin succinate involves several key steps that utilize various chemical reactions. The primary synthetic route includes:
The detailed reaction mechanisms involve multiple steps of condensation and cyclization reactions, often requiring specific catalysts and controlled conditions to ensure high yields and purity of the final product.
The molecular formula for solifenacin succinate is , with a molecular weight of approximately 480.55 g/mol. The structural representation includes:
The compound exhibits a complex structure featuring multiple rings and functional groups that contribute to its pharmacological activity.
Solifenacin undergoes various metabolic transformations primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4. Key metabolic reactions include:
Solifenacin acts as a competitive antagonist at muscarinic receptors, particularly targeting M3 receptors in the bladder. By inhibiting acetylcholine binding to these receptors, solifenacin effectively reduces detrusor muscle contractions, leading to:
This mechanism results in fewer episodes of urinary incontinence and urgency, providing symptomatic relief for patients with overactive bladder.
These properties are significant for understanding its pharmacokinetic behavior and formulation characteristics.
Solifenacin succinate is primarily used in clinical settings for:
Research continues into additional therapeutic applications related to its anticholinergic properties, including potential uses in other urological disorders.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3